molecular formula C17H22N2S B2425674 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1325305-96-1

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2425674
CAS RN: 1325305-96-1
M. Wt: 286.44
InChI Key: ZRMAYYMKLQVYOW-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic compound with a thione group and a diazaspiro group. It has a molecular weight of 340.5 g/mol and a melting point of 166-168°C.4]non-3-ene-2-thione.

Scientific Research Applications

Tautomeric Forms in Solid State and Solution

Research on compounds structurally related to 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, such as 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione, reveals insights into tautomeric forms. These compounds exhibit different tautomeric forms in solid state and in solution, a phenomenon suggested to be called desmokatatropy (Enchev et al., 2017).

Synthesis and Structural Units in Organic Chemistry

The synthesis process involving related compounds like 1,5-dioxaspiro[2.4]heptanes, which includes compounds with tert-butyl groups, contributes to the understanding of structural units in biologically active compounds and intermediates in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2002).

Conformational Studies of Spiro Compounds

Conformational analyses of spiro compounds, such as 1,7-diazaspiro[4.5]decanes with tert-butyl groups, provide insights into their potential as constrained surrogates in peptide synthesis, offering applications in the development of biomimetic structures (Fernandez et al., 2002).

Potential as Antagonists in Medicinal Chemistry

Compounds like SCH 900822, which includes a diazaspiro[4.5]decane structure with a tert-butyl group, have been studied for their potential as human glucagon receptor antagonists. These findings have implications in medicinal chemistry, particularly in the management of glucose levels and diabetes-related conditions (Demong et al., 2014).

Applications in Treatment of Chemokine-Mediated Diseases

Studies on 3,9-diazaspiro[5.5]undecane derivatives with tert-butyl groups have shown potential applications as CCR8 antagonists, particularly in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

properties

IUPAC Name

3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S/c1-16(2,3)13-8-6-12(7-9-13)14-15(20)19-17(18-14)10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMAYYMKLQVYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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